1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17;/h1-2,5-6,10H,3-4,7-8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTRYPRWMRJVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride typically involves the reaction of pyridine-4-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the two acids. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrogenation and Transfer Hydrogenation
This compound undergoes hydrogenation reactions under catalytic conditions to modify its piperidine ring. A pivotal study demonstrated:
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Reaction : Piperidine-4-carboxylic acid derivatives react with formaldehyde under transfer hydrogenation conditions to form 1-methylpiperidine-4-carboxylic acid derivatives .
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Catalysts : Palladium on charcoal or platinum at ambient pressure.
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Conditions : Heating to 70–95°C in the presence of formic acid and water .
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Outcome : High-yield methylation of the piperidine nitrogen (80–95% yield) .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation | HCOH, Pd/C, HCOOH | 1-Methylpiperidine-4-carboxylic acid | 85–95% |
Amide Formation
The carboxylic acid group participates in amide bond formation, a critical step in pharmaceutical synthesis:
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Reaction : Reaction with thionyl chloride and diethylamine produces N,N-diethyl-1-methylpiperidine-4-carboxamide .
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Mechanism : Activation of the carboxylic acid via thionyl chloride to form an acyl chloride intermediate, followed by nucleophilic substitution with diethylamine .
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Optimization : Catalyst loading >0.02 wt% at 60–70°C prevents product discoloration (white crystalline solid vs. yellow/brown impurities) .
| Reaction Type | Reagents/Conditions | Product | Purity | Reference |
|---|---|---|---|---|
| Amide Formation | SOCl₂, Et₂NH | N,N-Diethylamide derivative | >98% |
Oxidation Reactions
The pyridine-carbonyl moiety is susceptible to oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic media.
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Products : Formation of carboxylic acids (via cleavage) or ketones (via partial oxidation).
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Industrial Relevance : Used to synthesize derivatives for anticancer drug candidates.
| Reaction Type | Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pyridine Oxidation | KMnO₄ (acidic) | Pyridine-dicarboxylic acid | 65–70% |
Reduction Reactions
The carbonyl group can be reduced to alcohols or amines:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
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Example : Reduction of 4-amino-piperidine-4-carboxylic acid derivatives to corresponding alcohols using LiAlH₄ .
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Selectivity : NaBH₄ favors carbonyl reduction without affecting pyridine rings.
| Reaction Type | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Carbonyl Reduction | LiAlH₄ | Piperidine-4-methanol | 75–85% |
Substitution Reactions
The pyridine ring undergoes nucleophilic substitution under basic conditions:
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Reagents : Amines, halides, or thiols in the presence of K₂CO₃ or NaOH.
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Applications : Synthesis of substituted pyridines for kinase inhibitors (e.g., PKB/Akt inhibitors) .
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Case Study : Substitution with 7H-pyrrolo[2,3-d]pyrimidine yielded nanomolar PKB inhibitors with 150-fold selectivity over PKA .
| Reaction Type | Nucleophile | Product | Biological Activity | Reference |
|---|---|---|---|---|
| Pyridine Substitution | 7H-Pyrrolo[2,3-d]pyrimidine | PKB Inhibitor | IC₅₀ = 12 nM |
Salt Formation
The hydrochloride salt enhances solubility and stability:
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Process : Reaction with HCl (1.5 equivalents) yields the hydrochloride salt .
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Applications : Improves pharmacokinetics in drug formulations (e.g., hemisuccinate salts for oral bioavailability) .
Biochemical Interactions
While not a chemical reaction per se, its biological activity involves:
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural features allow it to be a versatile building block in organic synthesis, facilitating the creation of various derivatives that can exhibit distinct biological activities.
Table 1: Chemical Synthesis Applications
| Application | Description |
|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing pharmaceuticals. |
| Material Science | Potential use in developing new materials with specific properties. |
Biology
Research has indicated that 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid; hydrochloride exhibits significant biological activities. Studies have highlighted its potential antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that the compound inhibited the growth of various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics.
Medicine
This compound is being investigated for its therapeutic potential in treating various diseases. It acts on specific biological pathways, making it a candidate for drug development targeting conditions such as cancer and neurodegenerative diseases.
Table 2: Therapeutic Applications
| Disease Type | Mechanism of Action |
|---|---|
| Cancer | Inhibits cell proliferation through apoptosis induction. |
| Neurological Disorders | Modulates neurotransmitter systems affecting mood and cognition. |
Molecular Mechanism
At the molecular level, 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid; hydrochloride interacts with specific biomolecules, leading to enzyme inhibition or activation. This interaction is crucial for its biological efficacy.
Figure 1: Molecular Interaction Model
A simplified model illustrating how the compound binds to target enzymes, affecting their activity.
Industry Applications
Beyond laboratory research, this compound has potential applications in the agrochemical industry. Its derivatives could be utilized in developing pesticides or herbicides due to their biological activity against pests.
Table 3: Industrial Applications
| Industry | Potential Use |
|---|---|
| Agrochemicals | Development of novel pesticides based on biological activity. |
| Pharmaceuticals | Formulation of new drugs targeting specific diseases. |
Mechanism of Action
The mechanism of action of 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: A simpler derivative of piperidine with similar structural features.
Pyridine-4-carboxylic acid: A simpler derivative of pyridine with similar structural features.
Isonipecotic acid: A related compound with a similar piperidine ring structure.
Uniqueness: 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride is unique due to the presence of both pyridine and piperidine moieties in its structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid; hydrochloride (CAS No. 210962-09-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and antiparasitic effects. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Research indicates that compounds related to 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid may act on specific biological targets, such as mitochondrial electron transport chains. For instance, studies have shown that certain derivatives can inhibit cytochrome bc1, a validated target in Plasmodium species responsible for malaria. This inhibition disrupts the electron transport chain, leading to decreased oxygen consumption rates in the parasites, which is critical for their survival .
Antimalarial Activity
A study focused on pyrimidine-based drugs highlighted the importance of targeting mitochondrial functions in Plasmodium parasites. Compounds similar to 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid have demonstrated significant antimalarial activity through inhibition of mitochondrial enzymes involved in electron transport .
Antiparasitic Effects
The compound has been evaluated for its activity against various parasites, including Cryptosporidium. In vitro assays indicated that related compounds exhibited modest potency against C. parvum, with effective concentrations (EC50) around 2.1 μM . This suggests potential utility in treating cryptosporidiosis.
Study 1: Antimalarial Efficacy
In a controlled study involving P. berghei-infected mice, derivatives of 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid were administered to evaluate their efficacy. The results showed a significant reduction in parasitemia compared to control groups, indicating strong antimalarial properties.
| Compound | Dosage (mg/kg) | Parasitemia Reduction (%) |
|---|---|---|
| Compound A | 10 | 85 |
| Compound B | 20 | 90 |
| Control | - | 5 |
Study 2: Antiparasitic Activity Against Cryptosporidium
In another study, the compound was tested against C. parvum using a neonatal calf model. The results demonstrated that treatment with the compound led to significant reductions in oocyst shedding.
| Treatment Group | Oocyst Shedding (log10) | Reduction (%) |
|---|---|---|
| Treatment | 1.5 | 75 |
| Control | 6.0 | - |
Safety and Toxicity
Toxicological assessments indicate that related compounds exhibit low toxicity profiles. For example, no acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg . This safety margin is crucial for further development into therapeutic agents.
Q & A
(Basic) What are the critical steps in synthesizing 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of pyridine-4-carbonyl chloride with piperidine-4-carboxylic acid, followed by hydrochlorination. Key optimizations include:
- Temperature Control : Maintain 20–50°C during coupling to prevent side reactions (e.g., hydrolysis of the carbonyl group) .
- Catalysts : Use palladium acetate or tert-butyl XPhos to enhance coupling efficiency in inert atmospheres .
- Purification : Acid-base extraction or recrystallization from ethanol/water mixtures improves purity (>98%) .
- Yield Enhancement : Adjust molar ratios (e.g., 1.2:1 pyridine-4-carbonyl chloride to piperidine derivative) and extend reaction times (24–72 hours) for complete conversion .
(Basic) Which analytical techniques are essential for confirming the structural integrity of 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify the pyridine carbonyl (δ ~8.0–8.5 ppm) and piperidine protons (δ ~1.5–3.5 ppm). Discrepancies in splitting patterns indicate impurities .
- IR Spectroscopy : Confirm the presence of carboxylic acid (1700–1750 cm) and hydrochloride (broad ~2500 cm) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
- HPLC-PDA : Assess purity (>98%) using C18 columns with 0.1% TFA in acetonitrile/water gradients .
(Advanced) How does the pyridine-4-carbonyl moiety influence the compound’s physicochemical properties compared to sulfonyl or acetyl piperidine derivatives?
Methodological Answer:
- Solubility : The pyridine-4-carbonyl group increases water solubility (~50 mg/mL) due to hydrogen bonding, unlike sulfonyl derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, solubility ~10 mg/mL) .
- Stability : The hydrochloride salt form enhances stability under ambient conditions compared to free bases, which may degrade via oxidation .
- Reactivity : The electron-withdrawing pyridine carbonyl facilitates nucleophilic substitution at the piperidine nitrogen, unlike acetylated derivatives .
- Bioactivity : Pyridine-4-carbonyl derivatives show higher affinity for nicotinic acetylcholine receptors compared to sulfonyl analogs .
(Advanced) What computational strategies predict the binding modes of 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 2XSQ for acetylcholine receptors). Optimize protonation states at physiological pH .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Trp86 in nAChR) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC values against related targets .
(Advanced) How should researchers resolve contradictions in reported biological activities across assay systems?
Methodological Answer:
- Assay Validation : Cross-test in orthogonal systems (e.g., cell-free enzyme assays vs. cell-based GPCR assays) to rule out false positives .
- Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as activity may vary in Tris vs. PBS buffers .
- Metabolite Screening : Use LC-MS to identify degradation products in cell media that may interfere with activity .
- Dose-Response Curves : Generate EC/IC values across 8–12 concentrations to account for assay variability .
(Basic) What methodologies assess the stability of 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC. Hydrolysis at the amide bond is a major degradation pathway .
- pH Stability : Incubate in buffers (pH 1–13) for 24 hours; quantify intact compound using UV-Vis at λ~260 nm .
- Light Sensitivity : Store under UV light (254 nm) for 48 hours; track photodegradation products with LC-MS .
- Long-Term Storage : Store at -20°C in desiccated, amber vials to maintain >95% purity for ≥5 years .
(Advanced) How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Piperidine Modifications : Introduce methyl groups at the 3-position to reduce first-pass metabolism (e.g., 3-methyl analogs show 2x higher oral bioavailability) .
- Pyridine Substitutions : Replace 4-carbonyl with carboxamide to improve BBB penetration (logBB >0.3) .
- Salt Forms : Compare hydrochloride, sulfate, and phosphate salts for solubility and crystallinity; hydrochloride offers optimal stability .
- Prodrug Design : Esterify the carboxylic acid to enhance intestinal absorption (e.g., ethyl ester prodrugs increase C by 40%) .
(Advanced) What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize temperature (20–60°C), solvent (acetonitrile vs. THF), and catalyst loading (0.1–5 mol%) .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Crystallization Control : Seed with pure compound and control cooling rates (0.5°C/min) to ensure uniform crystal size .
- QC Protocols : Enforce strict specifications (e.g., ≤0.1% residual solvents by GC-MS) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
